molecular formula C16H14N2O4S B2982596 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034342-84-0

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2982596
CAS No.: 2034342-84-0
M. Wt: 330.36
InChI Key: VFYGZWXBEAHOFX-UHFFFAOYSA-N
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Description

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide-based compound intended for research and development purposes. This chemical features a unique molecular structure incorporating both bifuran and thiophene heterocyclic systems, linked by an oxalamide core. As a member of the oxalamide class, it shares structural characteristics with other bioactive molecules reported in scientific literature . Oxalamide derivatives are of significant interest in medicinal chemistry and pharmacology due to their potential to interact with various biological targets. Related compounds have been explored for their diverse applications, including as inhibitors of ion channels like NaV1.8 for pain signal disruption , and as histone deacetylase (HDAC) inhibitors in oncology research . The presence of the thiophene moiety, a common feature in many pharmacologically active compounds, suggests potential for varied biochemical interactions . The specific combination of a bifuran group with a thiophene-methyl group in this compound may impart distinct electronic properties and binding characteristics, making it a valuable building block for developing new chemical entities or probing biological mechanisms. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening in drug discovery campaigns. This product is strictly for research use in laboratory settings and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c19-15(16(20)18-9-13-2-1-7-23-13)17-8-12-3-4-14(22-12)11-5-6-21-10-11/h1-7,10H,8-9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYGZWXBEAHOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a bifuran and thiophene moiety linked through an oxalamide bridge. The synthesis typically involves the reaction of oxalyl chloride with appropriate amines, followed by nucleophilic substitution reactions to attach the bifuran and thiophene groups. The general synthetic route includes:

  • Formation of Oxalamide Core : Reacting oxalyl chloride with an appropriate amine under controlled conditions.
  • Attachment of Bifuran and Thiophene Groups : Utilizing nucleophilic substitution reactions in the presence of a base like triethylamine to facilitate the attachment of the bifuran and thiophene moieties.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The bifuran moiety can form π-π interactions with aromatic residues in proteins, while the oxalamide group may participate in hydrogen bonding with enzymes and receptors, potentially modulating their activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that these oxalamides can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in immune cells, indicating a potential role in managing inflammatory diseases.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays showed that it could inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Antimicrobial Activity : A study reported that derivatives of oxalamides demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, supporting their potential as new antimicrobial agents.
  • Anticancer Potential : Research involving thiosemicarbazones highlighted their anticancer activity against various cell lines, suggesting that modifications similar to those seen in this compound could enhance efficacy against tumors .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
N1,N2-Bis(furan-2-ylmethyl)oxalamideLacks thiophene moietyModerate antimicrobial activity
N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamideContains pyridine ringNotable anticancer properties

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

The following table compares N1-([2,3'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide with structurally and functionally related oxalamide compounds:

Compound Name Substituents Primary Applications Key Findings Metabolic Stability Safety Profile (NOEL)
This compound (Target) [2,3'-Bifuran]-5-ylmethyl; Thiophen-2-ylmethyl Potential antiviral/flavoring agent* Limited direct data. Structural analogy suggests bifuran may enhance π-π stacking, while thiophene could influence metabolic pathways via sulfur oxidation . Predicted rapid hepatic metabolism (based on thiophene analogs) Not established; requires further evaluation
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) 2,4-Dimethoxybenzyl; 2-(pyridin-2-yl)ethyl Umami flavor enhancer (Savorymyx® UM33) High potency as a TAS1R1/TAS1R3 receptor agonist. Rapid metabolism in rat hepatocytes; no amide hydrolysis products detected . Rapid metabolism via oxidative pathways (pyridine ring) NOEL: 100 mg/kg bw/day (rat, 90-day study)
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-indenyl)oxalamide) 4-Chloro-3-fluorophenyl; Indenyl-guanidinomethyl HIV entry inhibitor Enhances vaccine efficacy by targeting CD4-binding sites. Demonstrated low nanomolar IC₅₀ against HIV-1 . Stable under physiological conditions; minimal hydrolysis Not reported
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 15) 4-Chlorophenyl; Thiazole-pyrrolidinyl Antiviral candidate Inhibits viral entry (IC₅₀ = 0.8 μM). Stereoisomer mixture (1:1) with 95% HPLC purity . Moderate stability; hydroxyl groups may undergo glucuronidation Not established
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) 2,3-Dimethoxybenzyl; 2-(pyridin-2-yl)ethyl Flavoring agent Rapid metabolism in rat hepatocytes; no amide hydrolysis. Used in food products at MSDI levels <1.5 μg/day . High metabolic turnover (pyridine oxidation) NOEL: 8 mg/kg bw/day (rat, 28-day study)

Key Observations:

Structural Influences on Function :

  • Bifuran/Thiophene vs. Benzyl/Pyridine : The target compound’s bifuran and thiophene groups may confer unique electronic properties compared to dimethoxybenzyl or pyridyl substituents. Bifuran’s extended π-system could enhance binding to hydrophobic pockets, while thiophene’s sulfur atom may increase metabolic liability via oxidation .
  • Chlorophenyl/Thiazole : Antiviral analogs like Compound 15 prioritize halogenated aryl groups and heterocycles (e.g., thiazole) for target engagement, whereas flavoring agents (e.g., S336) favor polar substituents for receptor interaction .

Metabolic and Safety Profiles: Flavoring oxalamides (e.g., S336, No. 2225) exhibit rapid hepatic metabolism without amide cleavage, aligning with their low dietary exposure thresholds (MSDI <1.5 μg/day) . Antiviral oxalamides (e.g., BNM-III-170) prioritize metabolic stability for sustained efficacy, often avoiding labile substituents like thiophene .

Data Gaps: The target compound lacks direct toxicological or pharmacokinetic data. Its safety and efficacy must be inferred from structurally related compounds, which show variable NOELs (8–100 mg/kg bw/day) .

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